molecular formula C10H9BrFNO2 B8302664 (R)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one

(R)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one

Cat. No.: B8302664
M. Wt: 274.09 g/mol
InChI Key: VPIUKMZYPSXSSP-JTQLQIEISA-N
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Description

(R)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H9BrFNO2 and its molecular weight is 274.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

(4R)-4-(5-bromo-2-fluorophenyl)-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO2/c1-10(5-15-9(14)13-10)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

VPIUKMZYPSXSSP-JTQLQIEISA-N

Isomeric SMILES

C[C@]1(COC(=O)N1)C2=C(C=CC(=C2)Br)F

Canonical SMILES

CC1(COC(=O)N1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the crude (RS)-4-bromo-1-fluoro-2-(2-iodo-1-isocyanato-1-methyl-ethyl)-benzene (20.0 g, 52 mmol) in N,N-dimethylformamide (180 ml) and tert-butanol (7.7 ml, 104 mmol) was treated with silver tetrafluoroborate (11.15 g, 57 mmol). The yellow suspension was heated at 80° C. for 16 hours. For the workup, the reaction mixture was evaporated at reduced pressure. After chromatography on silica gel using a using a gradient of heptane and ethyl acetate=100/0 to 40/60 as the eluent, the (RS)-4-(5-bromo-2-fluoro-phenyl) -4-methyl-oxazolidin-2-one (intermediate C4A) was obtained as a white solid (28.49 g, 53.5% of theory).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the (RS)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one (20.2 g) in ethanol/dichloromethane/heptane (4/2/2) was divided in 1 g aliquots which were separated on chiral HPLC (Chiralpak AD) using a 90:10-mixture of ethanol and heptane as the eluent. The first eluting enantiomer (retention time: 7.98 min), the (R)-(−)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one (intermediate C5A), was obtained as a brownish crystalline solid (9.154 g, 45.3% of theory), and the second eluting enantiomer (retention time: 12.19 min), the (S)-(+)-N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide, was also obtained as a light brown crystalline solid (9.25 g, 45.8% of theory), with e.e. >99.5% each.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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